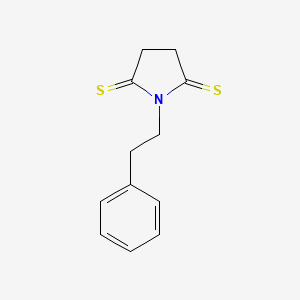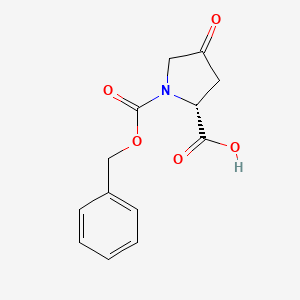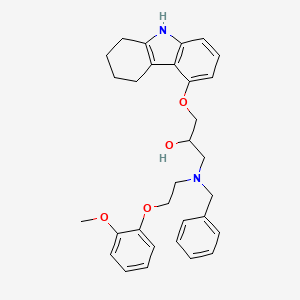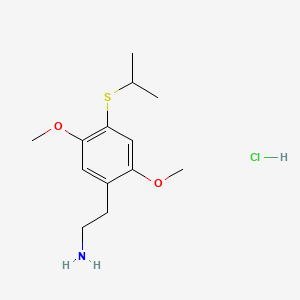
AC-Arg-NH2 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
AC-Arg-NH2 2hcl, also known as L-Argininamide dihydrochloride, is a derivative of the amino acid arginine . It has been reported to be used in the preparation of propolis purification materials and an active hexapeptide containing six amino acids
Mode of Action
Arg-rich ultra-short cationic antimicrobial lipopeptides (uscls), based on the arg-x-trp-arg-nh2 peptide moiety, have been shown to exhibit excellent antimicrobial activity against clinically pathogenic microorganisms . They interact with bacterial membranes
生化学分析
Cellular Effects
It is known that arginine, the parent compound of AC-Arg-NH2 2hcl, plays a crucial role in cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that arginine and its derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that arginine, the parent compound of this compound, is involved in several metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Arg-NH2 2HCl typically involves the reaction of L-arginine with ammonia under specific conditions to form L-argininamide, which is then converted to its dihydrochloride salt. The reaction conditions often include maintaining an inert atmosphere and low temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to achieve consistent product quality. The compound is usually stored under -20°C in an inert atmosphere to prevent degradation .
化学反応の分析
Types of Reactions
AC-Arg-NH2 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amide group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the products .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which are used in further scientific research and industrial applications .
科学的研究の応用
AC-Arg-NH2 2HCl has a wide range of scientific research applications, including:
Biology: Investigated for its role in various biological processes, including protein synthesis and enzyme activity.
類似化合物との比較
Similar Compounds
L-arginine: A precursor to AC-Arg-NH2 2HCl, used in various metabolic processes.
L-ornithine: Another amino acid derivative with similar properties and applications.
L-citrulline: An amino acid involved in the urea cycle, with comparable biological functions.
Uniqueness
This compound is unique due to its specific structure and properties, which make it particularly useful in the study of ligand binding to DNA aptamers and the development of fluorescent aptasensors. Its ability to interact with bacterial membranes and exhibit antimicrobial activity further distinguishes it from other similar compounds .
特性
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O2.ClH/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKLBQSEPVNMY-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[2.2.1]heptane, 7-methylene-2-(1-methylethyl)- (9CI)](/img/new.no-structure.jpg)






![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)


![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)

